molecular formula C17H20ClNO B11840732 (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride

(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride

Cat. No.: B11840732
M. Wt: 289.8 g/mol
InChI Key: CLSIPQSAYDOWPZ-LMOVPXPDSA-N
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Description

(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group and a phenylpropyl group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde.

    Formation of Intermediate: The reaction between (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde under basic conditions forms an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield (S)-1-(3-(1-hydroxy-3-phenylpropyl)phenyl)ethanol.

    Amination: The hydroxyl group is converted to an amino group through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization and chromatography.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects through:

    Binding to Receptors: Interaction with specific receptors to modulate cellular responses.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride can be compared with similar compounds such as:

    ®-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride: The enantiomer with different stereochemistry.

    1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone: The non-chiral form without the hydrochloride salt.

    1-(3-(1-amino-3-phenylpropyl)phenyl)propan-2-one: A structurally similar compound with a different functional group.

Uniqueness: The uniqueness of this compound lies in its chiral nature and specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

1-[3-[(1S)-1-amino-3-phenylpropyl]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H/t17-;/m0./s1

InChI Key

CLSIPQSAYDOWPZ-LMOVPXPDSA-N

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)[C@H](CCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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